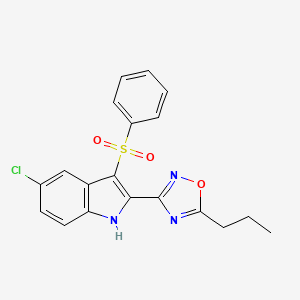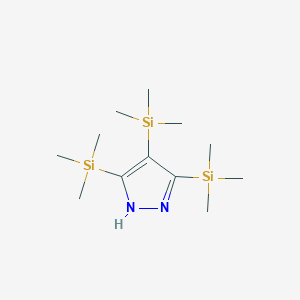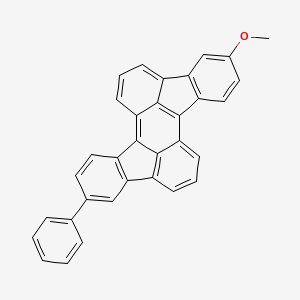
5-Methoxy-12-phenylrubicene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-12-phenylrubicene: is an organic compound characterized by its unique structure, which includes a methoxy group and a phenyl group attached to a rubicene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-12-phenylrubicene typically involves multiple steps, starting with the preparation of the rubicene core. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions: 5-Methoxy-12-phenylrubicene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted rubicene derivatives.
科学研究应用
Chemistry: 5-Methoxy-12-phenylrubicene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological macromolecules.
Industry: In the industrial sector, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 5-Methoxy-12-phenylrubicene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.
相似化合物的比较
5-Methoxy-12-phenylrubicene: Unique due to the presence of both methoxy and phenyl groups.
5-Methoxy-12-methylrubicene: Similar structure but with a methyl group instead of a phenyl group.
12-Phenylrubicene: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: this compound stands out due to its dual functional groups, which provide a combination of electronic and steric effects. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
922185-03-3 |
|---|---|
分子式 |
C33H20O |
分子量 |
432.5 g/mol |
IUPAC 名称 |
5-methoxy-12-phenylrubicene |
InChI |
InChI=1S/C33H20O/c1-34-21-14-16-25-29(18-21)23-10-6-12-27-31(23)33(25)26-11-5-9-22-28-17-20(19-7-3-2-4-8-19)13-15-24(28)32(27)30(22)26/h2-18H,1H3 |
InChI 键 |
HGDLRPAUHWUVLF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=C4C2=CC=CC4=C5C6=C(C=C(C=C6)C7=CC=CC=C7)C8=C5C3=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


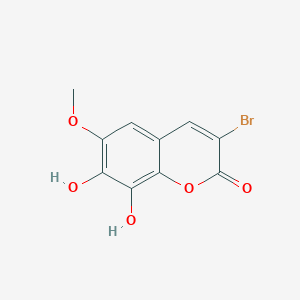

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)

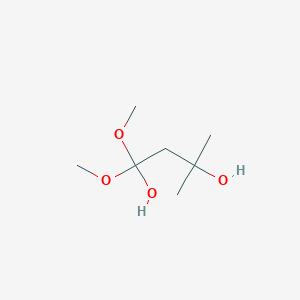

![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
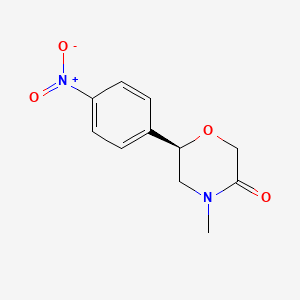
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
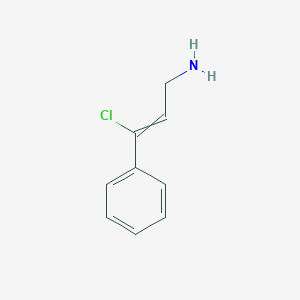
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
